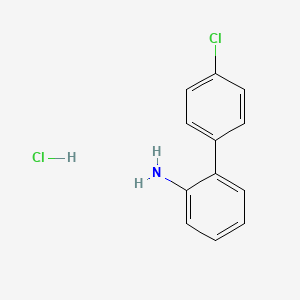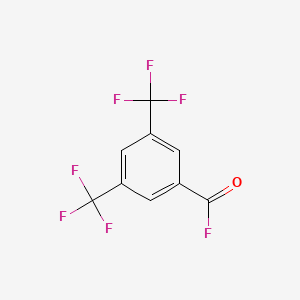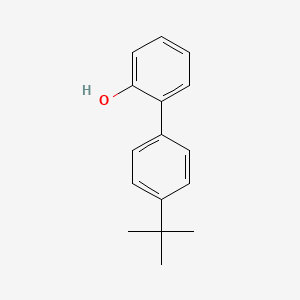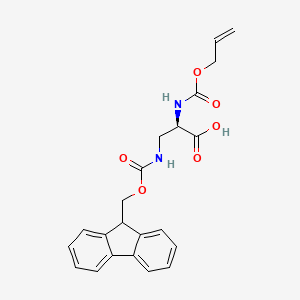
Aloc-D-Dap(Fmoc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloc-D-Dap(Fmoc)-OH is a synthetic peptide used in a variety of laboratory experiments. It is a derivative of the amino acid alanine and is composed of three components: alanine, D-Dap (Fmoc) and hydroxyl group. This compound has been used in a number of scientific research applications, including as a substrate for peptide synthesis and as a component of protein engineering.
Wissenschaftliche Forschungsanwendungen
Aloc-D-Dap(Aloc-D-Dap(Fmoc)-OH)-OH has a variety of scientific research applications. It has been used in peptide synthesis, protein engineering, and drug delivery. It has also been used in the study of protein folding and protein-protein interactions. Additionally, Aloc-D-Dap(this compound)-OH has been used in the study of enzyme inhibition, enzyme activation, and enzyme catalysis.
Wirkmechanismus
The mechanism of action of Aloc-D-Dap(Aloc-D-Dap(Fmoc)-OH)-OH is dependent on its application. In peptide synthesis, Aloc-D-Dap(this compound)-OH acts as a substrate for peptide synthesis, allowing the peptide sequence to be attached to a solid support matrix and then cleaved from the support after each step of the synthesis. In protein engineering, Aloc-D-Dap(this compound)-OH acts as a building block for the construction of proteins. In drug delivery, Aloc-D-Dap(this compound)-OH acts as a carrier for drugs, allowing them to be delivered to their target site.
Biochemical and Physiological Effects
Aloc-D-Dap(this compound)-OH has been found to have a number of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, activate enzymes, and catalyze enzymatic reactions. Additionally, Aloc-D-Dap(this compound)-OH has been found to have an effect on protein folding and protein-protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
Aloc-D-Dap(Aloc-D-Dap(Fmoc)-OH)-OH has a number of advantages and limitations for lab experiments. The primary advantage of Aloc-D-Dap(this compound)-OH is its versatility. It can be used in a variety of laboratory experiments, including peptide synthesis, protein engineering, and drug delivery. Additionally, Aloc-D-Dap(this compound)-OH is easy to synthesize and can be stored for long periods of time. The primary limitation of Aloc-D-Dap(this compound)-OH is its cost. It is more expensive than other peptides and can be difficult to obtain.
Zukünftige Richtungen
There are a number of potential future directions for Aloc-D-Dap(Aloc-D-Dap(Fmoc)-OH)-OH. It could be used to develop more efficient and cost-effective methods of peptide synthesis and protein engineering. Additionally, Aloc-D-Dap(this compound)-OH could be used to develop new and improved drug delivery systems. Finally, Aloc-D-Dap(this compound)-OH could be used to study the biochemical and physiological effects of other peptides and proteins.
Synthesemethoden
Aloc-D-Dap(Aloc-D-Dap(Fmoc)-OH)-OH is synthesized through the use of solid-phase peptide synthesis (SPPS) and the this compound-based chemistry. SPPS is a method of peptide synthesis that uses a solid support matrix to which the peptide sequence is attached and then cleaved from the support after each step of the synthesis. This compound-based chemistry is a method of peptide synthesis that uses this compound-protected amino acids as building blocks. The this compound-protected amino acids are then activated and coupled to the peptide sequence. The this compound group is then removed and the next amino acid is added to the sequence. This process is repeated until the desired peptide sequence is obtained.
Eigenschaften
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-2-11-29-22(28)24-19(20(25)26)12-23-21(27)30-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,24,28)(H,25,26)/t19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQPAXCKWFOFEN-LJQANCHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

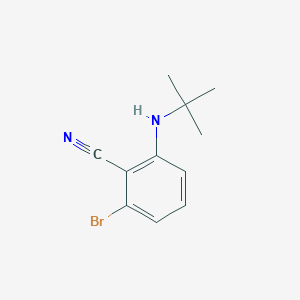
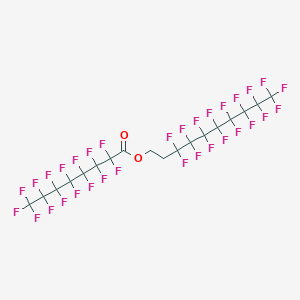
![3-(2-Chloro-5-nitro-phenyl)-5-methyl-[1,2,4]oxadiazole](/img/structure/B6350316.png)
![[4-(2,3-Dimethylphenoxy)phenyl]amine hydrochloride; 95%](/img/structure/B6350319.png)


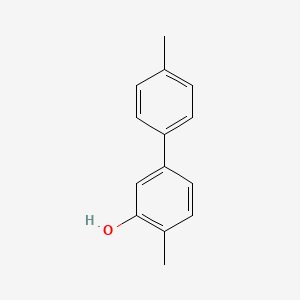
![[2-(Biphenyl-4-yloxy)-5-(trifluoromethyl)phenyl]amine hydrochloride](/img/structure/B6350354.png)
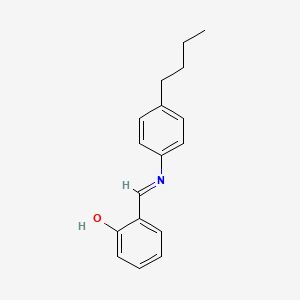
![2-[4-(4-Dimethylaminophenyl)-1,3-butadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B6350361.png)
